NK1 Receptor Antagonist Affinity: 6-Acetyl Derivative vs. Reference Antagonist
The 6-acetyl-3,4-dihydroquinolin-2(1H)-one scaffold, when elaborated with additional pharmacophoric elements, yields compounds with nanomolar antagonist activity at the human NK1 (substance P) receptor. BindingDB records for a 6-acetyl-containing derivative (BDBM50070377; CHEMBL3408519) report a Ki of 6.40 nM against human NK1 receptor expressed in CHO-K1 cells, measured via aequorin luminescence assay with Schild plot analysis [1]. A separate radioligand displacement assay for the same compound yielded a Ki of 13 nM using [³H]SP in CHO cells [1]. While direct comparator data for the unsubstituted 3,4-dihydroquinolin-2(1H)-one core in the same assay is not available, the potency range establishes the 6-acetyl-bearing scaffold as a viable NK1 antagonist chemotype, whereas the parent 3,4-dihydroquinolin-2(1H)-one lacks the requisite molecular recognition elements for this target.
| Evidence Dimension | NK1 receptor antagonist binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (aequorin luminescence); Ki = 13 nM ([³H]SP displacement) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinolin-2(1H)-one core (no reported NK1 activity at comparable concentrations) |
| Quantified Difference | Not quantifiable due to lack of comparator data; inference based on structural requirements |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay with Schild plot analysis |
Why This Matters
Procurement of the 6-acetyl derivative provides a functionalized entry point for developing NK1 receptor antagonists, a target class implicated in pain, inflammation, and depression.
- [1] BindingDB Entry BDBM50070377 (CHEMBL3408519): Ki = 6.40 nM for human NK1 receptor antagonist activity. View Source
